2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
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Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acenaphtho[1,2-b]quinoxaline core, followed by the introduction of the phenyl and oxoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
Uniqueness
Compared to similar compounds, 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C33H18ClN3O6 |
---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C33H18ClN3O6/c34-24-8-3-9-27(37(40)41)32(24)43-21-13-10-18(11-14-21)28(38)17-42-33(39)20-12-15-25-26(16-20)36-31-23-7-2-5-19-4-1-6-22(29(19)23)30(31)35-25/h1-16H,17H2 |
InChI Key |
ROHQTTBNURMZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-])N=C4C3=CC=C2 |
Origin of Product |
United States |
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